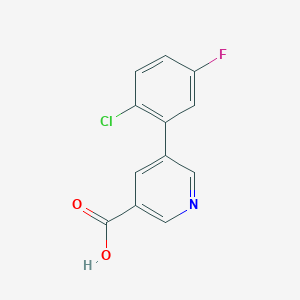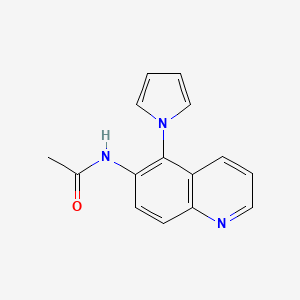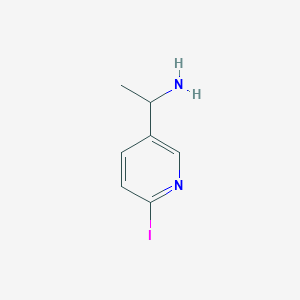
5-(2-Chloro-5-fluorophenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 g/mol It is a derivative of nicotinic acid, featuring a chloro and fluoro substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-chloro-5-fluorophenylboronic acid), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(2-Chloro-5-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives
Reduction: Reduction of the nitro group to an amine
Substitution: Halogen substitution reactions, where the chloro or fluoro groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
5-(2-Chloro-5-fluorophenyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-(2-Chloro-5-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-fluorophenylboronic acid
- 5-Chloro-2-fluorophenylboronic acid
- 2-Chloro-5-fluorophenylacetic acid
Uniqueness
5-(2-Chloro-5-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of chloro and fluoro substituents can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
1346692-26-9 |
|---|---|
分子式 |
C12H7ClFNO2 |
分子量 |
251.64 g/mol |
IUPAC名 |
5-(2-chloro-5-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-2-1-9(14)4-10(11)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
InChIキー |
CXMUHOLHSYQREH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)





![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)







